![molecular formula C14H19NO3 B7637720 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid, also known as TMA-15, is a chemical compound that belongs to the class of amphetamines. It is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. In
作用机制
The mechanism of action of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and cognition. This compound works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. This compound also increases the release of glucose from the liver and increases the levels of free fatty acids in the blood.
实验室实验的优点和局限性
One advantage of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid in lab experiments is its potency as a stimulant. It has been shown to be more potent than other amphetamines, such as methamphetamine and dextroamphetamine. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it should be used with caution in laboratory settings.
未来方向
There are several future directions for research on 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. One area of research is to investigate its potential as a treatment for cognitive disorders, such as ADHD and dementia. Another area of research is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, research could be focused on developing safer and more effective derivatives of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. Its synthesis method is relatively simple, and it has been shown to have potential as a treatment for various medical conditions. However, due to its potential for abuse and addiction, it should be used with caution in laboratory settings. Future research could focus on developing safer and more effective derivatives of this compound for therapeutic use.
合成方法
The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-aminopropanoic acid. The resulting intermediate is then reacted with methylamine to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-6-10(2)12(11(3)7-9)8-13(16)15-5-4-14(17)18/h6-7H,4-5,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJGWGOOJFZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
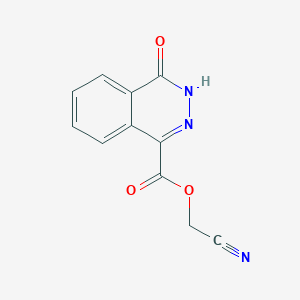

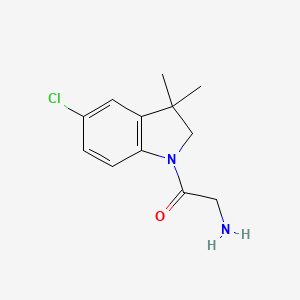
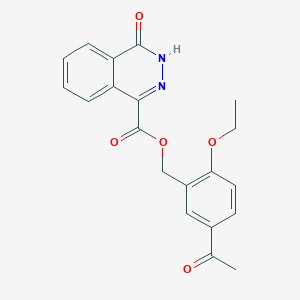

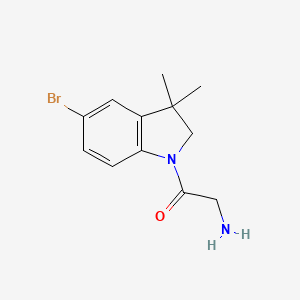
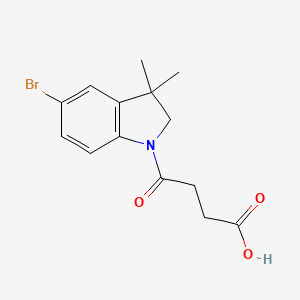
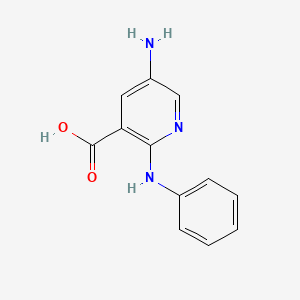
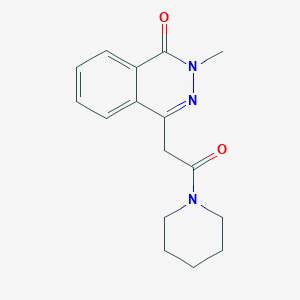
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)